3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQIDNIGCYTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-4-methylphenylamine with propargyl bromide can yield an intermediate, which is then subjected to cyclization with a suitable triazole precursor under acidic or basic conditions to form the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary, but typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines .
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Electronic and Conformational Effects
- Planarity and Conjugation: The triazolopyrimidinone core is planar in most analogs (e.g., dihedral angles <1.1° deviation in 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl analog), promoting conjugation and interaction with biological targets like enzymes or receptors .
- Substituent Effects: Propargyl Group: The sp-hybridized carbons in the target compound’s propargyl group may increase electrophilicity compared to alkyl chains (e.g., hexyl in 10a) or aryloxy groups (e.g., 4-chlorophenoxy in ). Chloro vs.
Biological Activity
The compound 3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C13H11ClN4O
- Molecular Weight : 276.71 g/mol
The presence of the chloro and methyl groups on the phenyl ring and the triazole-pyrimidine core contributes to its biological properties.
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines. The compound has demonstrated promising activity against lung cancer cells with an IC50 value indicating effective inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 (Lung) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| MCF-7 (Breast) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another significant aspect of the biological activity is its role as an enzyme inhibitor. The compound has been reported to inhibit specific enzymes such as:
- Carbonic Anhydrase
- Cholinesterase
These inhibitory actions suggest potential applications in treating conditions like glaucoma and Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the biological activity of the compound.
- Chloro Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
- Alkynyl Group : The presence of a propynyl group contributes to increased potency against cancer cell lines.
Figure 1: Proposed SAR Model
SAR Model
Case Studies
Recent studies have highlighted the efficacy of this compound in various preclinical models:
- Study on Lung Cancer : A study published in Journal of Medicinal Chemistry demonstrated that the compound reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another study published in Antimicrobial Agents and Chemotherapy reported that derivatives similar to this compound showed enhanced activity against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves cyclization of triazole and pyrimidine precursors under acidic or basic conditions. Key steps include:
- Cyclocondensation : Use of 3-chloro-4-methylphenyl hydrazine with propiolic acid derivatives (e.g., prop-2-yn-1-yl bromide) in aprotic solvents (DMF, DCM) at 60–80°C .
- Catalysis : Copper(I) iodide (CuI) or palladium catalysts for alkyne coupling reactions, with yields improved by microwave-assisted synthesis (e.g., 30–60 minutes at 100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., alkyne proton at δ 2.1–2.3 ppm; aromatic protons in the chloro-methylphenyl group at δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 356.08 (calculated for C₁₆H₁₂ClN₅O) .
- X-ray Crystallography : Resolve bond angles (e.g., triazole-pyrimidine dihedral angles ~1.09–87.74°) and coplanarity of the fused ring system .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-4-methylphenyl and prop-2-yn-1-yl substituents influence reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The electron-withdrawing chloro group increases electrophilicity at C-6, while the alkyne enhances π-backbonding in metal-catalyzed reactions .
- Kinetic Studies : Compare reaction rates of Sonogashira coupling with/without substituents using HPLC monitoring .
Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidine analogs?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing prop-2-yn-1-yl with morpholine) to isolate contributing factors .
- Proteomic Profiling : Use affinity chromatography to identify off-target interactions that may explain divergent results .
Q. How can computational modeling optimize this compound’s binding affinity for a specific protein target?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with kinases (e.g., EGFR). The chloro-methylphenyl group may occupy hydrophobic pockets, while the alkyne stabilizes via van der Waals interactions .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy calculations (MM-PBSA) .
Q. What analytical techniques detect degradation products under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
- HPLC-PDA : Track degradation peaks (e.g., hydrolysis of the triazole ring at λ 254 nm) .
- LC-MS/MS : Identify fragments (e.g., m/z 178.03 from cleavage of the alkyne group) .
Contradictions and Validation
- Synthesis Yield Discrepancies : reports 60–70% yields for similar triazolopyrimidines using CuI, while notes 45–50% yields with Pd catalysts. Validate via controlled experiments comparing catalyst efficiency .
- Biological Activity : lists antitumor activity for triazolopyrimidines, but reports limited efficacy. Reconcile by testing under uniform assay protocols (e.g., NCI-60 panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
